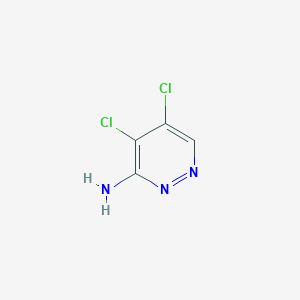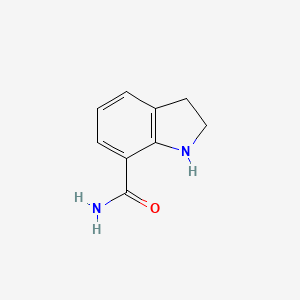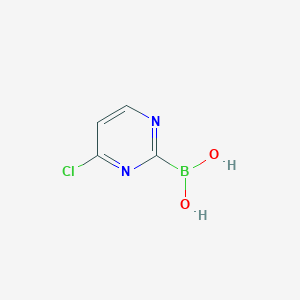
4,5-Dichloropyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and an amine group at the 3rd position on the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropyridazin-3-amine typically involves the amination of 4,5-dichloropyridazin-3-one. One common method is the reduction of 4,5-dichloropyridazin-3-one using hydrazine hydrate under mild conditions. This reaction results in the formation of 4-chloro-5-hydrazinopyridazin-3-one as an intermediate, which is then further aminated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of hydrazine hydrate and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloropyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the reduction of 4,5-dichloropyridazin-3-one to form the amine.
Lewis Acids: Employed in substitution reactions to facilitate the replacement of chlorine atoms.
Major Products Formed
4-Chloro-5-hydrazinopyridazin-3-one: An intermediate in the synthesis of this compound.
Various Substituted Derivatives: Formed through substitution reactions involving the chlorine atoms.
Applications De Recherche Scientifique
4,5-Dichloropyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4,5-Dichloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,5-Dichloropyridazin-3-amine can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share a similar pyridazine ring structure but differ in the functional groups attached.
Pyridazine Derivatives: Compounds with different substituents on the pyridazine ring, leading to varied chemical and biological properties.
Propriétés
Formule moléculaire |
C4H3Cl2N3 |
|---|---|
Poids moléculaire |
163.99 g/mol |
Nom IUPAC |
4,5-dichloropyridazin-3-amine |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,7,9) |
Clé InChI |
VCIUFWRBBPJOEL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=N1)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)


![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)
